![molecular formula C16H14ClNO3S B2586116 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 2034421-73-1](/img/structure/B2586116.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule This compound's structure includes a thienopyridine ring and a benzo[dioxin] moiety, making it an interesting subject for chemical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone, a multi-step synthetic route is typically employed. The synthesis begins with the formation of the thienopyridine ring, which involves a cyclization reaction under acidic conditions. Following this, the chloro group is introduced via chlorination using thionyl chloride or phosphorus pentachloride. The benzo[dioxin] moiety is synthesized separately through a reaction involving the condensation of a suitable dihydroxybenzene derivative with a dihalomethane in the presence of a base such as potassium carbonate. Finally, the two moieties are coupled through a Friedel-Crafts acylation reaction, using aluminum chloride as a catalyst and a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions to enhance yield and purity, as well as implementing safety measures for handling reagents like thionyl chloride and aluminum chloride. Continuous flow reactors could be employed to streamline the process and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone can undergo various chemical reactions:
Oxidation: Exposure to oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction: Reductive conditions, such as catalytic hydrogenation, can reduce the chloro group to a hydrogen atom.
Substitution: The chloro group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Common reagents include potassium permanganate for oxidation, palladium catalysts for hydrogenation, and various nucleophiles for substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres to prevent unwanted side reactions, and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions depend on the specific reagents used. For example:
Oxidation yields oxidized thienopyridine derivatives.
Reduction yields reduced analogs.
Substitution results in compounds with diverse functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone has various applications across multiple scientific disciplines:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of molecular interactions.
Industry: It can be used in materials science for developing advanced materials with unique properties, such as improved conductivity or chemical resistance.
Wirkmechanismus
The compound's mechanism of action involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity. This could be mediated through hydrogen bonding, van der Waals interactions, or covalent modifications. The molecular pathways affected depend on the specific target, which could include signaling cascades in cells or enzymatic reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-chloropyridin-3-yl)(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanone
(2-chloro-5,6-dihydropyridin-4-yl)(1,4-benzodioxan-2-yl)methanone
Uniqueness
Compared to these similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone stands out due to its unique combination of the thienopyridine and benzo[dioxin] moieties. This combination provides distinctive chemical properties and potential biological activities that are not found in other related compounds.
Eigenschaften
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c17-15-7-10-8-18(6-5-14(10)22-15)16(19)13-9-20-11-3-1-2-4-12(11)21-13/h1-4,7,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVGRKRTQGGQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)
![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)
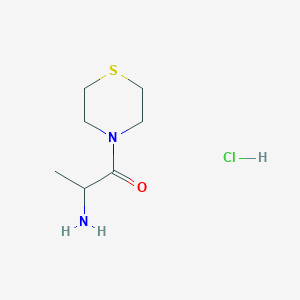
![N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2586042.png)
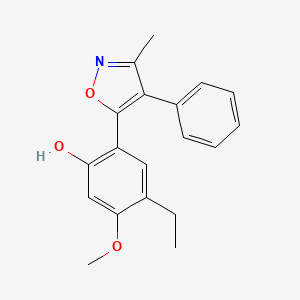
![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/new.no-structure.jpg)
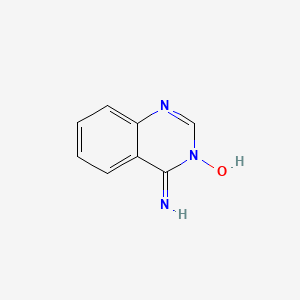
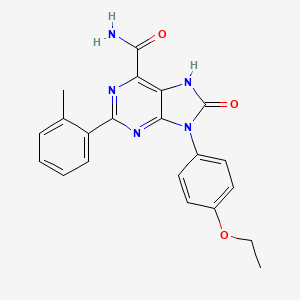
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2586052.png)
![3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid](/img/structure/B2586053.png)
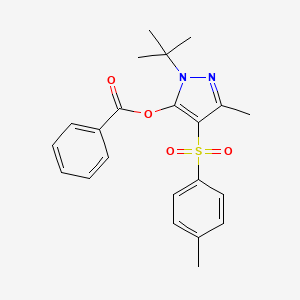
![5-Fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2586056.png)
